molecular formula C10H13FN2O B1386793 2-Amino-5-fluoro-N-propylbenzamide CAS No. 1094449-17-8

2-Amino-5-fluoro-N-propylbenzamide

Cat. No.: B1386793
CAS No.: 1094449-17-8
M. Wt: 196.22 g/mol
InChI Key: UWACAROKGRLBGW-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-N-propylbenzamide is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is part of the benzamide family and is characterized by the presence of an amino group, a fluorine atom, and a propyl group attached to the benzene ring.

Preparation Methods

The synthesis of 2-Amino-5-fluoro-N-propylbenzamide typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

2-Amino-5-fluoro-N-propylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and fluorine groups play a crucial role in binding to active sites, influencing the compound’s efficacy and specificity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-Amino-5-fluoro-N-propylbenzamide can be compared with other benzamide derivatives, such as:

Properties

IUPAC Name

2-amino-5-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWACAROKGRLBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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